molecular formula C20H14O6 B14749684 1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- CAS No. 596-28-1

1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)-

Cat. No.: B14749684
CAS No.: 596-28-1
M. Wt: 350.3 g/mol
InChI Key: QPFLFTVMWJJXKU-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound features a central isobenzofuranone core with two 3,4-dihydroxyphenyl groups attached, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with phthalic anhydride under acidic conditions. The reaction proceeds through a condensation mechanism, forming the isobenzofuranone core with the dihydroxyphenyl groups attached.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the isobenzofuranone core can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,3′-Dihydroxydiphenyl disulfide: A symmetrical disulfide derivative with similar dihydroxyphenyl groups.

    Bis(4-methoxyphenyl) disulfide: Another disulfide derivative with methoxy groups instead of hydroxyl groups.

Uniqueness

1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of two dihydroxyphenyl groups enhances its antioxidant and potential therapeutic effects.

Properties

CAS No.

596-28-1

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

3,3-bis(3,4-dihydroxyphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H14O6/c21-15-7-5-11(9-17(15)23)20(12-6-8-16(22)18(24)10-12)14-4-2-1-3-13(14)19(25)26-20/h1-10,21-24H

InChI Key

QPFLFTVMWJJXKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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